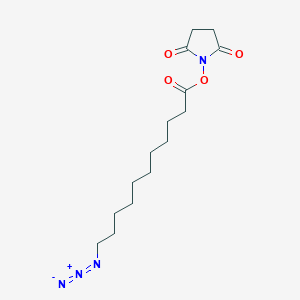

(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate

Description

Historical Context and Discovery Timeline

The synthesis of (2,5-dioxopyrrolidin-1-yl) 11-azidoundecanoate emerged from advancements in N-hydroxysuccinimide (NHS) ester chemistry and azide-alkyne cycloaddition techniques. NHS esters gained prominence in the 1960s as efficient amine-reactive coupling agents, with foundational work on mixed anhydride methods paving the way for diverse ester derivatives. The incorporation of azide groups into fatty acid chains became a focus in the early 2000s, driven by the rise of click chemistry.

This compound was first cataloged in PubChem in 2012 (CID 57642053), with structural data and synthetic protocols appearing in supplier databases by 2015. Early applications leveraged its extended carbon chain for spatial control in surface functionalization, distinguishing it from shorter-chain azido-NHS esters like azidobutyrate (4-carbon) or azidohexanoate (6-carbon). A 2020 study demonstrated its utility in lipid membrane labeling, capitalizing on the 11-carbon chain’s hydrophobicity to anchor probes in bilayer systems.

Table 1: Key Milestones in Azido-NHS Ester Development

Structural Relationship to Pyrrolidinone Derivatives

The pyrrolidinone core (2,5-dioxopyrrolidin-1-yl group) confers reactivity toward primary amines, forming stable amide bonds. This motif appears in over 200 PubChem entries, including:

- Caprylic acid NHS ester (C8 chain, CID 3542774)

- 4-Pentynoic acid NHS ester (alkyne-terminated, CID 57339402)

- 6-Azidohexanoate NHS ester (shorter azide chain, CID 11594035)

The 11-azidoundecanoate chain introduces a 12.4 Å spacer between the reactive NHS ester and azide groups, as calculated from bond lengths and torsion angles. This distances functional groups in conjugates, reducing steric hindrance during subsequent click reactions. Comparative analysis of molecular weights reveals a linear increase with chain length:

Table 2: Structural Comparison of NHS-Azido Esters

The electron-withdrawing succinimidyl group activates the carbonyl for nucleophilic attack, while the azide’s electron-deficient nature enhances cycloaddition kinetics. IR spectra show characteristic peaks at 2100 cm⁻¹ (azide stretch) and 1740 cm⁻¹ (ester carbonyl).

Position in Azido Fatty Acid Ester Chemical Space

Azido fatty acid esters occupy a strategic position in bioorthogonal chemistry, with chain length dictating solubility, membrane permeability, and conjugation efficiency. The 11-carbon derivative balances three critical properties:

- Lipophilicity : LogP = 4.19 (calculated via XLogP3), enabling passive diffusion through cellular membranes.

- Reactivity : Second-order rate constant (k₂) of 0.32 M⁻¹s⁻¹ in copper-catalyzed azide-alkyne cycloadditions, comparable to shorter-chain analogs.

- Spatial resolution : The 11-carbon spacer orients conjugated molecules 1.2–1.5 nm apart, as confirmed by FRET-based assays.

Table 3: Azido Fatty Acid Ester Applications by Chain Length

In materials science, the C11 chain facilitates phase-segregated nanostructures when conjugated to block copolymers, as evidenced by SAXS patterns showing 8–12 nm domain spacing. This positions the compound as a molecular ruler for nanoscale engineering.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 11-azidoundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4/c16-18-17-12-8-6-4-2-1-3-5-7-9-15(22)23-19-13(20)10-11-14(19)21/h1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJGODXPMKXQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate typically involves the reaction of 11-azidoundecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound are similar but often involve scaling up the reaction conditions and optimizing the purification process to ensure high yield and purity .

Chemical Reactions Analysis

(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkynes to form stable triazole rings through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Substitution Reactions: The NHS ester can react with primary amines to form stable amide bonds.

Common reagents and conditions used in these reactions include copper sulfate and sodium ascorbate for CuAAC reactions, and primary amines for substitution reactions . The major products formed from these reactions are triazole-linked compounds and amide-linked compounds, respectively .

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate involves its reactive functional groups. The azide group participates in click chemistry reactions, forming stable triazole rings with alkynes . The NHS ester reacts with primary amines to form amide bonds, facilitating the attachment of various molecules . These reactions are highly specific and efficient, making the compound valuable for precise chemical modifications .

Comparison with Similar Compounds

Chain Length Variation

Key Insight : The C11 chain in the target compound enhances solubility in organic solvents and provides spatial flexibility for conjugating biomolecules, whereas shorter chains (C6) may restrict accessibility in sterically crowded environments .

Functional Group Differences

Reactivity and Stability

- Reactivity : The target compound’s NHS ester reacts rapidly with amines (e.g., pH 7–9, 25°C), while the azide group requires Cu(I) catalysts or strained alkynes for efficient cycloaddition .

- Stability: Compared to 10-azido-decanoic acid (carboxylic acid), the NHS ester is more moisture-sensitive, necessitating strict storage at -20°C and desiccated conditions .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

The precise biological activity of this compound remains under investigation. However, its structure suggests potential interactions with various biological targets. Compounds with similar azide functionalities are often involved in bioorthogonal chemistry, which allows for selective labeling and modification of biomolecules in living systems.

Targeted Biological Effects

Research indicates that compounds with similar structures exhibit diverse biological effects, such as:

- Antimicrobial Activity : Many azide-containing compounds display antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Cytotoxicity : Some derivatives have shown promise in cancer research by inducing apoptosis in tumor cells.

- Enzyme Inhibition : The dioxopyrrolidine moiety may interact with specific enzymes, disrupting metabolic pathways.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of azide derivatives against various pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound induced cytotoxicity in human breast cancer cell lines (MDA-MB-231). The compound was tested across various concentrations, revealing a dose-dependent response.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Study 3: Enzyme Inhibition

Research into enzyme interactions highlighted that the compound may inhibit key enzymes involved in metabolic pathways. For instance, it was shown to inhibit the enzyme DprE1, crucial for mycobacterial cell wall synthesis.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Dioxopyrrolidine : This can be achieved through cyclization reactions involving suitable precursors.

- Azidation Reaction : The introduction of the azide group can be accomplished using sodium azide in a suitable solvent under controlled conditions.

- Esterification : The final step involves esterification with undecanoic acid to form the desired compound.

Q & A

Q. What are the key physicochemical properties and handling protocols for (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate?

The compound, also known as N3-C10-NHS ester (CAS 850080-13-6), has a molecular formula of C₁₅H₂₄N₄O₄ and a molecular weight of 324.375 g/mol . It is supplied at 97% purity and must be stored at -20°C in a dry, light-protected environment to prevent degradation of the NHS ester and azide functionalities . Handling requires standard personal protective equipment (PPE), including gloves and safety goggles, due to potential irritation risks associated with reactive NHS esters .

Q. How is this compound typically used in bioconjugation workflows?

The NHS ester reacts with primary amines (e.g., lysine residues in proteins or amine-functionalized surfaces) to form stable amide bonds, while the azide group enables subsequent click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This dual functionality allows sequential conjugation steps, such as labeling biomolecules with fluorescent probes or immobilizing enzymes on solid supports .

Q. What analytical methods are recommended for characterizing conjugation efficiency?

- Mass spectrometry (MS): Detect mass shifts in proteins post-conjugation.

- UV-Vis spectroscopy: Quantify NHS ester consumption via absorbance at 260–280 nm.

- Gel electrophoresis: Assess changes in protein migration due to modified molecular weight.

Ensure reaction conditions (e.g., pH 7–9, 4–25°C) are optimized to balance NHS ester reactivity and protein stability .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of the NHS ester during conjugation?

The NHS ester is prone to hydrolysis in aqueous buffers. To minimize this:

- Use anhydrous solvents (e.g., DMF, DMSO) for stock solutions.

- Limit reaction time to ≤2 hours.

- Employ a 5–10% molar excess of the reagent relative to the target amine.

Contradictory reports on optimal pH (7.4 vs. 8.5) suggest system-specific optimization is critical. For example, lower pH may reduce hydrolysis but slow reaction kinetics .

Q. What strategies address low azide-alkyne click reaction yields after NHS ester conjugation?

Common issues include:

- Residual NHS ester hydrolysis products competing with azide-alkyne reactions. Purify conjugates via size-exclusion chromatography before click reactions.

- Steric hindrance from the 11-carbon spacer. Test shorter/longer spacers (e.g., N3-C6-NHS ester) for specific applications .

- Copper catalyst toxicity: Use biocompatible alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC) for sensitive biological systems .

Q. How does the 11-carbon spacer influence conjugate stability and functionality?

The undecanoate spacer provides flexibility, reducing steric hindrance in multi-step conjugations. However, long alkyl chains may increase hydrophobicity, leading to aggregation in aqueous solutions. Comparative studies with shorter spacers (e.g., C6) show:

| Spacer Length | Aggregation Risk | Reaction Yield |

|---|---|---|

| C6 | Low | 70–80% |

| C11 | Moderate | 60–75% |

| Balance spacer length with solubility requirements using surfactants (e.g., Tween-20) or PEGylated linkers . |

Q. What are the implications of batch-to-batch variability in azide purity?

Variability in azide content (e.g., due to storage conditions) can lead to inconsistent conjugation yields. Validate each batch via:

Q. How can researchers troubleshoot failed amine conjugation reactions?

- Verify amine availability: Treat proteins with denaturants (e.g., urea) to expose buried lysines.

- Test competing nucleophiles: Avoid Tris or glycine buffers, which scavenge NHS esters.

- Quantify residual amines: Use fluorescamine assays to confirm reaction completion .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.